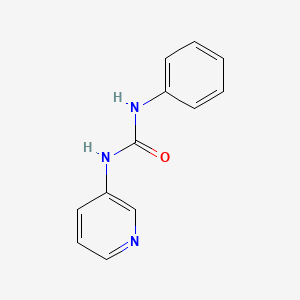
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol is a chemical compound that belongs to the class of nitrosamines. This compound features a piperidine ring substituted with a nitroso group and a 4-chlorophenyl group. Nitrosamines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is a six-membered ring containing one nitrogen atom.
Chlorination: The piperidine ring is chlorinated to introduce the 4-chlorophenyl group. This step can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Nitrosation: The nitroso group is introduced by reacting the chlorinated piperidine with nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of piperidine are chlorinated using industrial chlorinating agents.
Continuous Nitrosation: The nitrosation step is carried out in continuous reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The molecular targets include enzymes and receptors involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chlorophenylpiperidine: Lacks the nitroso group but shares the piperidine and chlorophenyl moieties.
1-nitrosopiperidine: Lacks the chlorophenyl group but contains the nitroso and piperidine moieties.
4-(4-chlorophenyl)-piperidin-4-ol: Lacks the nitroso group but contains the piperidine and chlorophenyl moieties.
Uniqueness
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol is unique due to the presence of both the nitroso and chlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
3192-36-7 |
|---|---|
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-nitrosopiperidin-4-ol |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-1-9(2-4-10)11(15)5-7-14(13-16)8-6-11/h1-4,15H,5-8H2 |
InChI-Schlüssel |
IHXJUMJVTANEEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)N=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-](/img/structure/B6168752.png)

